Foselutoclax

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

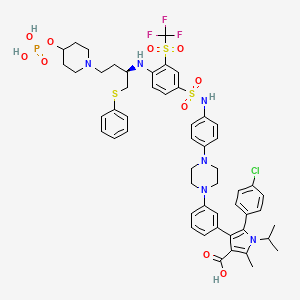

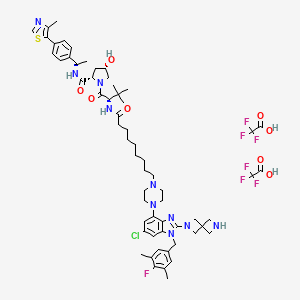

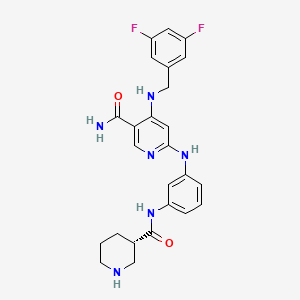

UBX1325 is a novel small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). It is a potent senolytic agent, meaning it selectively induces apoptosis in senescent cells, which are cells that have stopped dividing and contribute to aging and various diseases. UBX1325 has shown promise in treating age-related diseases of the eye, such as diabetic macular edema and wet age-related macular degeneration .

Preparation Methods

The synthesis of UBX1325 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting and then scaled up for industrial production. The compound is stored at -80°C for up to six months or at -20°C for up to one month to prevent inactivation from repeated freeze-thaw cycles .

Chemical Reactions Analysis

UBX1325 undergoes various chemical reactions, primarily focusing on its interaction with senescent cells. The compound promotes apoptosis in these cells by inhibiting Bcl-xL, a protein that helps cells avoid programmed cell death. This inhibition leads to the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis. The major product formed from these reactions is the elimination of senescent cells, which helps in reducing inflammation and tissue damage .

Scientific Research Applications

UBX1325 has several scientific research applications, particularly in the fields of biology and medicine. It is being developed for the treatment of age-related diseases of the eye, such as diabetic macular edema and wet age-related macular degeneration. The compound has shown efficacy in improving retinal vasculature and reducing fluid accumulation in the eye. Additionally, UBX1325 is being studied for its potential to treat other age-related diseases by selectively eliminating senescent cells, thereby reducing inflammation and promoting tissue regeneration .

Mechanism of Action

The mechanism of action of UBX1325 involves the inhibition of Bcl-xL, a member of the B-cell lymphoma 2 (Bcl-2) family of apoptosis-regulating proteins. Senescent cells rely on Bcl-xL for survival, and by inhibiting this protein, UBX1325 induces apoptosis in these cells. This process involves the activation of caspases, which leads to the breakdown of cellular components and ultimately cell death. The selective elimination of senescent cells helps in reducing inflammation and promoting tissue regeneration .

Comparison with Similar Compounds

UBX1325 is unique in its selective inhibition of Bcl-xL, making it a potent senolytic agent. Similar compounds include other Bcl-2 family inhibitors, such as ABT-263 (Navitoclax) and ABT-199 (Venetoclax). These compounds also target anti-apoptotic proteins in the Bcl-2 family but may have different selectivity profiles and therapeutic applications. UBX1325’s specificity for Bcl-xL and its potential for treating age-related eye diseases make it a promising candidate in the field of senolytic therapies .

Properties

CAS No. |

2271269-01-1 |

|---|---|

Molecular Formula |

C53H59ClF3N6O10PS3 |

Molecular Weight |

1159.7 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-2-methyl-4-[3-[4-[4-[[4-[[(2R)-1-phenylsulfanyl-4-(4-phosphonooxypiperidin-1-yl)butan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-1-propan-2-ylpyrrole-3-carboxylic acid |

InChI |

InChI=1S/C53H59ClF3N6O10PS3/c1-35(2)63-36(3)49(52(64)65)50(51(63)37-12-14-39(54)15-13-37)38-8-7-9-43(32-38)62-30-28-61(29-31-62)42-18-16-40(17-19-42)59-77(71,72)46-20-21-47(48(33-46)76(69,70)53(55,56)57)58-41(34-75-45-10-5-4-6-11-45)22-25-60-26-23-44(24-27-60)73-74(66,67)68/h4-21,32-33,35,41,44,58-59H,22-31,34H2,1-3H3,(H,64,65)(H2,66,67,68)/t41-/m1/s1 |

InChI Key |

FSZILRQCEAUYPL-VQJSHJPSSA-N |

Isomeric SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)OP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C(=O)O |

Canonical SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)OP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B10861893.png)

![(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B10861901.png)

![4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B10861911.png)

![2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide](/img/structure/B10861930.png)

![(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861944.png)